molecular formula FIO2 B14677448 Fluoro(dioxo)-lambda~5~-iodane CAS No. 28633-62-7

Fluoro(dioxo)-lambda~5~-iodane

Cat. No.: B14677448
CAS No.: 28633-62-7
M. Wt: 177.902 g/mol
InChI Key: FRYHXHDHQQGJSF-UHFFFAOYSA-N
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Description

Fluoro(dioxo)-lambda~5~-iodane is a unique organoiodine compound characterized by the presence of fluorine and two oxo groups attached to an iodine center. This compound is part of the broader class of hypervalent iodine compounds, which are known for their versatility and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoro(dioxo)-lambda~5~-iodane typically involves the oxidation of iodoarenes in the presence of fluorinating agents. . The reaction conditions often require a solvent such as acetonitrile and may be carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar fluorinating agents. The scalability of the reaction is facilitated by the relatively mild conditions required and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

Fluoro(dioxo)-lambda~5~-iodane undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Substitution: The compound can participate in substitution reactions where the fluorine or oxo groups are replaced by other functional groups.

    Addition: It can add to unsaturated compounds, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and in solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted iodoarenes.

Scientific Research Applications

Fluoro(dioxo)-lambda~5~-iodane has several applications in scientific research:

Mechanism of Action

The mechanism by which Fluoro(dioxo)-lambda~5~-iodane exerts its effects involves the transfer of the fluorine atom or oxo groups to the substrate. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoro(dioxo)-lambda~5~-iodane is unique due to its hypervalent iodine center, which imparts high reactivity and versatility in organic synthesis. Unlike other fluorinated compounds, it can participate in a wide range of reactions under mild conditions, making it a valuable reagent in both academic and industrial settings.

Properties

CAS No.

28633-62-7

Molecular Formula

FIO2

Molecular Weight

177.902 g/mol

InChI

InChI=1S/FIO2/c1-2(3)4

InChI Key

FRYHXHDHQQGJSF-UHFFFAOYSA-N

Canonical SMILES

O=I(=O)F

Origin of Product

United States

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